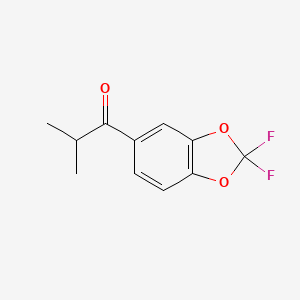
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties It features a benzodioxole ring substituted with two fluorine atoms and a methylpropanone group
Preparation Methods
The synthesis of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one involves several steps. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of fluorine atoms. The final step involves the addition of the methylpropanone group under controlled conditions. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating the activity of enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-one can be compared with similar compounds such as:
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring instead of a methylpropanone group, leading to different chemical properties and applications.
1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)-3-ethyl-3-methylpiperazine: This compound includes a piperazine ring, which can affect its biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
56425-89-9 |
|---|---|
Molecular Formula |
C11H10F2O3 |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H10F2O3/c1-6(2)10(14)7-3-4-8-9(5-7)16-11(12,13)15-8/h3-6H,1-2H3 |
InChI Key |
XYWFAYZIGGAWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















